
Darexaban-d3 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darexaban-d3 Maleate is a deuterated form of Darexaban, a direct inhibitor of factor Xa. It is primarily used as an anticoagulant and antithrombotic agent to prevent venous thromboembolism, stroke in patients with atrial fibrillation, and potentially ischemic events in acute coronary syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Darexaban-d3 Maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Darexaban-d3 Maleate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkylating agents, and solvents like dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry
Darexaban-d3 Maleate serves as a model compound for studying the inhibition of factor Xa. Its unique chemical structure allows researchers to explore the mechanisms through which factor Xa inhibitors operate. This research is crucial for the development of new anticoagulant drugs that may offer improved safety and efficacy profiles compared to existing therapies.
Biology
In biological research, this compound is utilized to investigate the role of factor Xa in the coagulation cascade. Understanding how factor Xa contributes to thrombus formation can provide insights into various thrombotic diseases and inform therapeutic strategies aimed at preventing blood clots.
Medicine
This compound has been evaluated for its potential use in clinical settings to prevent venous thromboembolism and strokes in patients with atrial fibrillation. Clinical studies have highlighted its pharmacokinetic properties, including rapid absorption and metabolism into its active form, which is essential for achieving therapeutic effects.
Industry
The compound is also significant in pharmaceutical formulation development. Its properties are studied to create novel drug delivery systems that enhance bioavailability and reduce side effects associated with oral anticoagulants.
Pharmacokinetics
This compound is rapidly absorbed after oral administration and extensively metabolized in the liver to form darexaban glucuronide, which has a longer half-life than the parent compound. The pharmacokinetic profile suggests that darexaban glucuronide is primarily responsible for the antithrombotic effects observed in clinical settings.
Comparison with Other Factor Xa Inhibitors
Compound | Mechanism of Action | Development Status | Unique Features |
---|---|---|---|
This compound | Direct factor Xa inhibitor | Discontinued (2011) | Unique chemical structure |
Rivaroxaban | Direct factor Xa inhibitor | Approved | Widely used; multiple indications |
Apixaban | Direct factor Xa inhibitor | Approved | Lower bleeding risk |
Edoxaban | Direct factor Xa inhibitor | Approved | Fixed dosing options available |
Wirkmechanismus
Darexaban-d3 Maleate exerts its effects by directly inhibiting factor Xa, an essential enzyme in the blood coagulation cascade. Factor Xa cleaves prothrombin to its active form, thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
Rivaroxaban: Another direct inhibitor of factor Xa, used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: Also inhibits factor Xa and is used to prevent stroke and venous thromboembolism
Uniqueness: Darexaban-d3 Maleate is unique due to its deuterated form, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable tool in pharmacokinetic studies and drug development .
Eigenschaften
CAS-Nummer |
1346606-64-1 |
---|---|
Molekularformel |
C₃₁H₃₁D₃N₄O₈ |
Molekulargewicht |
593.64 |
Synonyme |
N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.